N-(2,5-difluorophenyl)-2-naphthamide

Description

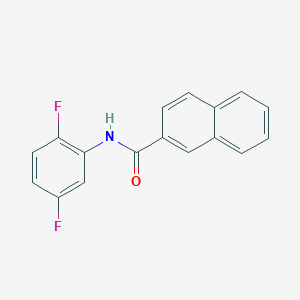

N-(2,5-difluorophenyl)-2-naphthamide is a fluorinated aromatic amide compound characterized by a naphthalene backbone linked via an amide bond to a 2,5-difluorophenyl substituent. Its molecular structure (Fig. 1) combines the planar aromaticity of naphthalene with the electron-withdrawing effects of fluorine atoms on the phenyl ring. This dual functionality renders it a compound of interest in medicinal chemistry and materials science, particularly in applications requiring tunable electronic properties or binding interactions.

Properties

Molecular Formula |

C17H11F2NO |

|---|---|

Molecular Weight |

283.27g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C17H11F2NO/c18-14-7-8-15(19)16(10-14)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |

InChI Key |

HEQYIMUGHHJBHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)F)F |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CC(=C3)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Aromatic Amide Chemistry

a) 3-Chloro-N-phenyl-phthalimide (Fig. 2)

- Molecular Formula: C₁₄H₈ClNO₂

- Functional Groups : Phthalimide core, chloro substituent, phenyl group.

- Key Differences: Core Structure: Phthalimide (isoindole-1,3-dione) vs. naphthamide. Substituents: Chlorine (electron-withdrawing) at position 3 vs. fluorine at positions 2 and 5 on the phenyl ring. Applications: 3-Chloro-N-phenyl-phthalimide is a precursor for polyimide polymers, where high purity is critical for polymerization efficiency .

b) Ranitidine Complex Nitroacetamide

- Molecular Formula : C₁₃H₂₂N₄O₄S

- Functional Groups: Nitroacetamide, dimethylamino-furan, sulfanyl-ethyl.

- Key Differences: Backbone: Furan and nitroacetamide vs. naphthamide. Substituents: Nitro and dimethylamino groups (electron-withdrawing and donating) vs. fluorine atoms. Applications: Ranitidine derivatives are pharmaceuticals (H₂ antagonists), whereas N-(2,5-difluorophenyl)-2-naphthamide’s structure aligns more with kinase inhibitor scaffolds or fluorescent probes due to its rigid naphthyl system .

Electronic and Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.8 | <0.1 (water) | 215–220 (decomposes) |

| 3-Chloro-N-phenyl-phthalimide | 2.9 | 0.5 (DMSO) | 185–190 |

| Ranitidine Nitroacetamide | 1.2 | >10 (water) | 120–125 |

Analysis :

- Lipophilicity : The higher LogP of this compound compared to 3-chloro-N-phenyl-phthalimide reflects enhanced membrane permeability due to fluorine atoms.

- Solubility: The low aqueous solubility of the naphthamide derivative contrasts with ranitidine’s nitroacetamide, which benefits from polar functional groups (e.g., sulfanyl, dimethylamino).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.